3-(3-Bromo-4-methylphenyl)propan-1-ol
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Overview
Description
3-(3-Bromo-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of phenylpropanol and is used in various chemical and industrial applications. This compound is known for its unique chemical properties, which make it valuable in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylphenyl)propan-1-ol typically involves the bromination of 4-methylphenylpropanol. One common method is the reaction of 4-methylphenylpropanol with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding phenylpropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanol derivatives.
Oxidation: Formation of 3-(3-Bromo-4-methylphenyl)propanal or 3-(3-Bromo-4-methylphenyl)propanoic acid.
Reduction: Formation of 4-methylphenylpropanol.
Scientific Research Applications
3-(3-Bromo-4-methylphenyl)propan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-propanol: A simpler brominated alcohol with similar reactivity.
3-Bromo-1-(4-bromophenyl)propan-1-one: A related compound with an additional bromine atom on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: A structurally similar compound with a methoxy group instead of a methyl group
Uniqueness
3-(3-Bromo-4-methylphenyl)propan-1-ol is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
3-(3-bromo-4-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXVMFGJBJQYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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